N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide
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Overview
Description
N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide is a complex organic compound with a unique structure that combines elements of purine derivatives and hydrazine carbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in maintaining consistent reaction conditions and improving the yield of the final product. The use of advanced purification techniques, such as chromatography, is also common to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-sec-Butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: Shares a similar purine structure but differs in the functional groups attached.
tert-Butyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)propanoate: Another purine derivative with different substituents.
Uniqueness
N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide is unique due to its combination of a butyl group, a purine core, and a hydrazine carbothioamide moiety.
Properties
CAS No. |
70862-96-3 |
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Molecular Formula |
C14H21N7O3S |
Molecular Weight |
367.43 g/mol |
IUPAC Name |
1-butyl-3-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C14H21N7O3S/c1-4-5-6-15-13(25)18-17-9(22)7-21-8-16-11-10(21)12(23)20(3)14(24)19(11)2/h8H,4-7H2,1-3H3,(H,17,22)(H2,15,18,25) |
InChI Key |
SIPXTSVFKZPEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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